molecular formula C16H16N2O3 B7713576 N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide CAS No. 1417177-21-9

N'-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide

Cat. No.: B7713576
CAS No.: 1417177-21-9
M. Wt: 284.31 g/mol
InChI Key: YFAGJTFXYIGMHA-UHFFFAOYSA-N
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Description

N’-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a methoxybenzoyl group attached to a phenylacetimidamide backbone, which contributes to its distinct chemical properties.

Properties

IUPAC Name

[(E)-(1-amino-2-phenylethylidene)amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)16(19)21-18-15(17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAGJTFXYIGMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C(\CC2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-phenylacetimidamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N’-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N’-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoyl chloride
  • 4-Methoxybenzoic acid
  • 4-Methoxybenzyl chloride

Uniqueness

N’-((4-Methoxybenzoyl)oxy)-2-phenylacetimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

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